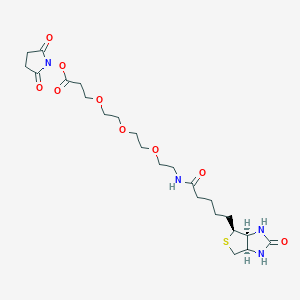

Biotin-PEG3-NHS-Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Biotin-PEG3-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTAC . It is a biotinylation compound that can couple with primary amino groups (-NH2) .

Synthesis Analysis

The NHS group of Biotin-PEG3-NHS ester reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds . This compound contains a biotin moiety linked to the amine reactive N-hydroxysuccinimidyl (NHS) mixed carbonate through a spacer arm containing a photocleavable moiety .Molecular Structure Analysis

The molecular formula of Biotin-PEG3-NHS ester is C23H36N4O9S . The PEG structure in this compound provides an extended spacer arm, allowing biotin to enter the binding pocket of proteins or large molecules .Chemical Reactions Analysis

Biotin-PEG3-NHS ester is reactive with NHS ester or carboxylic acid in the presence of EDC or HATU . The NHS portion of this compound reacts specifically with primary amine groups on the target molecule(s) to form a carbamate linkage .Physical And Chemical Properties Analysis

Biotin-PEG3-NHS ester is a white to off-white solid . It is soluble in DMSO or water (10 mg/ml) .Wissenschaftliche Forschungsanwendungen

Photospaltbarer Linker zur Freisetzung von Biomolekülen

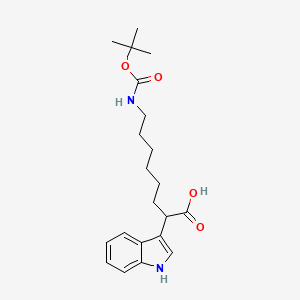

Biotin-PEG3-NHS-Ester dient als photospaltbarer Linker {svg_1}. Er ermöglicht die reagenzienfreie Freisetzung von Biomolekülen, die auf Streptavidin-Oberflächen gebunden sind. Dies ist besonders nützlich in Anwendungen, bei denen eine schonende Freisetzung des Biomoleküls erforderlich ist, wie z. B. bei der Untersuchung von Proteininteraktionen und der Rückgewinnung intakter Proteine für weitere Analysen.

Biotinylierung von Antikörpern und Proteinen

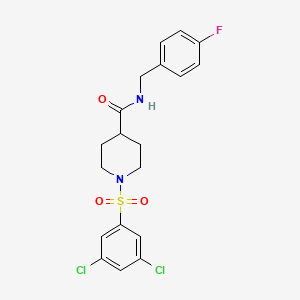

Das Reagenz wird zur Biotinylierung von Antikörpern und Proteinen verwendet {svg_2}. Der PEG-Spacerarm verbessert die Löslichkeit und reduziert die Aggregation, wenn die biotinylierten Moleküle in Lösung gelagert werden. Diese Anwendung ist entscheidend für die Entwicklung von Assays, bei denen Biotin-Streptavidin-Interaktionen zur Signalverstärkung eingesetzt werden.

Markierung von Zellmembranproteinen

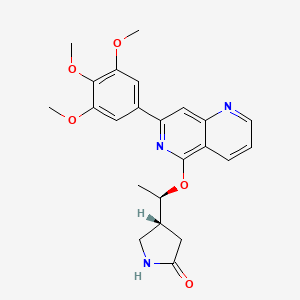

This compound wird zur spezifischen Markierung von Zellmembranproteinen eingesetzt {svg_3}. Da es die Zellmembran nicht durchdringt, stellt es sicher, dass nur die Proteine auf der Zelloberfläche markiert werden, was für die Untersuchung der Expression und Verteilung von Zellmembranproteinen unerlässlich ist.

Affinitätsreinigung

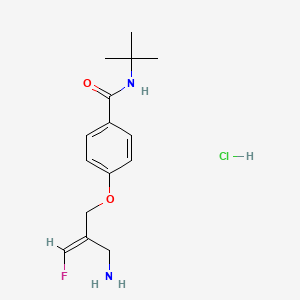

Das Reagenz erleichtert Affinitätsreinigungsmethoden {svg_4}. Biotinylierte Moleküle können aus einer Mischung mithilfe von Streptavidin- oder Avidin-Affinitätssäulen gereinigt werden, was für die Isolierung spezifischer Proteine aus komplexen biologischen Proben vorteilhaft ist.

Signalverstärkung in Assays

This compound wird verwendet, um Signale in verschiedenen Assays zu verstärken {svg_5}. Durch die Konjugation mehrerer Biotinmoleküle an einen Antikörper wird die Empfindlichkeit der Detektion in Assays wie ELISA, Western Blot und Dot Blot deutlich erhöht.

Vernetzung mit Materialoberflächen

Es kann verwendet werden, um Biomoleküle mit Materialoberflächen zu vernetzen {svg_6}. Diese Anwendung ist wertvoll bei der Entwicklung von Biosensoren und diagnostischen Werkzeugen, bei denen die Immobilisierung von Biomolekülen auf Oberflächen erforderlich ist.

Wirkmechanismus

Target of Action

Biotin-PEG3-NHS ester is a biotinylation compound that primarily targets proteins with primary amino groups (-NH2), such as the e-amino group on lysines and the N-terminus of proteins . It is used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells .

Mode of Action

The compound interacts with its targets through a process known as biotinylation. The N-hydroxysuccinimide (NHS) ester group of the compound reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds . This reaction is a nucleophilic attack, which results in the formation of an amide bond and the release of NHS .

Biochemical Pathways

The primary biochemical pathway involved in the action of Biotin-PEG3-NHS ester is the ubiquitin-proteasome system. PROTACs, which can be synthesized using Biotin-PEG3-NHS ester, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The compound is soluble in dmso or water, which suggests it may have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a comprehensive understanding.

Result of Action

The result of the action of Biotin-PEG3-NHS ester is the selective degradation of target proteins. By forming a stable amide bond with primary amino groups in proteins, the compound allows for the specific tagging of these proteins. When used in the synthesis of PROTACs, this can lead to the targeted degradation of specific proteins within cells .

Action Environment

The action of Biotin-PEG3-NHS ester is influenced by environmental factors such as pH and temperature. The NHS ester group of the compound reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 . Additionally, the compound is typically stored at -20°C to maintain its stability

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The N-hydroxysuccinimidyl (NHS) portion of Biotin-PEG3-NHS ester reacts specifically with primary amine groups on the target molecule to form a carbamate linkage . This allows Biotin-PEG3-NHS ester to interact with various enzymes, proteins, and other biomolecules, facilitating its role in biochemical reactions .

Cellular Effects

Biotin-PEG3-NHS ester influences cell function by enabling the selective degradation of target proteins . This is achieved through the exploitation of the intracellular ubiquitin-proteasome system . The effects of Biotin-PEG3-NHS ester on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism, are largely dependent on the specific target proteins and the nature of the interactions.

Molecular Mechanism

The molecular mechanism of action of Biotin-PEG3-NHS ester involves the formation of a stable amide bond with primary amine groups present in target molecules . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Metabolic Pathways

Biotin-PEG3-NHS ester is involved in the ubiquitin-proteasome pathway . It interacts with enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N4O9S/c28-18(4-2-1-3-17-22-16(15-37-17)25-23(32)26-22)24-8-10-34-12-14-35-13-11-33-9-7-21(31)36-27-19(29)5-6-20(27)30/h16-17,22H,1-15H2,(H,24,28)(H2,25,26,32)/t16-,17-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAUJZJSFIYGMH-HOIFWPIMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N4O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)

![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)

![5-hydroxy-8-(1-hydroxy-2-(2-methyl-1-o-tolylpropan-2-ylamino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B606075.png)